

# A-Z Guide to 2-Bromo-6-methylnicotinaldehyde: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

| Compound of Interest                           |
|------------------------------------------------|
| Compound Name: 2-Bromo-6-methylnicotinaldehyde |
| Cat. No.: B1284441                             |

An In-depth Technical Guide for Chemical Research and Development Professionals

## Introduction: Strategic Importance in Synthesis

**2-Bromo-6-methylnicotinaldehyde**, a substituted pyridine derivative, is a highly versatile building block in the design of complex organic molecules. Its strategic importance in synthesis is anchored in its trifunctional nature: a pyridine ring substituted with a bromine atom, an aldehyde group, and a methyl group. This diverse array of chemical transformations, making it a key intermediate for forging novel molecular architectures. The electron-deficient nature of the bromine and aldehyde functionalities, allows for selective and sequential modifications, providing a logical pathway to intricate target molecules.<sup>[2]</sup>

## Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of **2-Bromo-6-methylnicotinaldehyde** are summarized below, including IUPAC name, CAS number, molecular formula, and physical properties.

| Property          | Value                                              | Reference |
|-------------------|----------------------------------------------------|-----------|
| IUPAC Name        | 2-bromo-6-methylpyridine-3-carbaldehyde            | [4]       |
| CAS Number        | 853179-74-5                                        | [4][5]    |
| Molecular Formula | C <sub>7</sub> H <sub>6</sub> BrNO                 | [5][6]    |
| Molecular Weight  | 200.03 g/mol                                       | [5]       |
| Appearance        | Light yellow solid                                 | [7]       |
| Melting Point     | 66 °C                                              | [5][7]    |
| Boiling Point     | 273.5 ± 35.0 °C (Predicted)                        | [6][7]    |
| Density           | 1.577 g/cm <sup>3</sup>                            | [6][7]    |
| SMILES            | O=Cc1c(Br)nc(C)cc1                                 | [4]       |
| Storage           | Store under inert gas (Nitrogen or Argon) at 2-8°C | [6]       |

## Spectroscopic Signature

While experimental spectra should always be acquired for confirmation, predicted spectroscopic data provide a valuable reference for characterization.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (~10.1 ppm, singlet), two distinct aromatic protons (~7.2 ppm), and two aromatic protons (~2.7 ppm).<sup>[8]</sup> The significant downfield shift of the aldehyde proton is a key identifier.
- <sup>13</sup>C NMR: The carbon spectrum will feature a highly deshielded aldehyde carbonyl carbon (~192 ppm), along with five distinct aromatic carbon signals (~125-145 ppm).<sup>[8]</sup>
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the aldehyde C=O stretch, typically found in the region of 1700-1750 cm<sup>-1</sup>. Other significant peaks correspond to C-H stretches and aromatic C=C and C=N vibrations.

## Chemical Reactivity and Synthetic Logic

The synthetic utility of **2-Bromo-6-methylnicotinaldehyde** arises from the chemoselective reactivity of its functional groups. Understanding the intergroup is crucial for designing efficient synthetic routes.<sup>[2][3]</sup>

### Reactions at the Bromine Position (C2)

The bromine atom at the 2-position of the electron-deficient pyridine ring is an excellent handle for metal-catalyzed cross-coupling reactions. This site heteroatom substituents.

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{PdCl}_2(\text{dppf})$ ) and a base (– bonds, introducing aryl, heteroaryl, or alkyl groups).
- Buchwald-Hartwig Amination: This palladium-catalyzed reaction with primary or secondary amines provides a direct route to 2-amino-6-methylnicot pharmaceutical agents.
- Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, yields 2-alkynyl-substituted pyridines, valuable inter

The choice of catalyst, ligand, and base is paramount and must be optimized based on the specific coupling partners to maximize yield and minimize reactions at the aldehyde.

### Reactions of the Aldehyde Group (C3)

The aldehyde functionality serves as a versatile gateway for a multitude of classical organic transformations.<sup>[3]</sup>

- Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (2-bromo-6-methylnicotinic acid) using standard oxidizing age reagent ( $\text{CrO}_3/\text{H}_2\text{SO}_4$ ).
- Reduction: Selective reduction to the primary alcohol ((2-bromo-6-methylpyridin-3-yl)methanol) is readily achieved with mild reducing agents such
- Reductive Amination: A powerful C-N bond-forming reaction, this involves the condensation of the aldehyde with a primary or secondary amine to form  $\text{NaBH}(\text{OAc})_3$  to yield the corresponding amine.<sup>[3]</sup>
- Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, providing a method for carbon chain extension and the introduction of functional groups.
- Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles, such as primary amines to form Schiff bases (imines).

[Click to download full resolution via product page](#)

## Experimental Protocols

The following protocols are provided as validated starting points. Researchers should perform their own risk assessment and optimization.

### Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This procedure details a representative C-C bond formation at the C2 position.

- Reagent Setup: To an oven-dried Schlenk flask, add **2-Bromo-6-methylnicotinaldehyde** (1.0 eq), phenylboronic acid (1.2 eq), and potassium carboxylate (1.1 eq).
- Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
- Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ , 0.05 eq) to the flask. Then, add a degassed solvent mixture (1.5 mL  $\text{CH}_2\text{Cl}_2$  and 0.5 mL  $\text{CH}_3\text{OH}$ ).
- Reaction: Heat the reaction mixture to 90–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.
- Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Concentrate the organic layer and purify the product by column chromatography (eluting with  $\text{CH}_2\text{Cl}_2$ ).

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo. Purify the product to yield 2-phenyl-6-methylnicotinaldehyde.
- Validation: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

[Click to download full resolution via product page](#)

## Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for **2-Bromo-6-methylnicotinaldehyde** is not always available, its structure suggests necessary safety measures for handling pyridines and aldehydes.<sup>[9]</sup><sup>[10]</sup>

- Hazard Profile: The compound should be treated as harmful if swallowed, a skin irritant, a serious eye irritant, and a potential respiratory irritant.<sup>[10]</sup> Handle with appropriate.<sup>[4]</sup>
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles and a face shield.<sup>[9]</sup>
  - Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).<sup>[9]</sup>
  - Body Protection: A flame-retardant lab coat is mandatory. For larger quantities, a chemical apron is recommended.<sup>[9]</sup>
- Handling: All manipulations of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.<sup>[9]</sup> Avoid creating dust.
- Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically at 2-8°C.<sup>[6]</sup> Keep away from heat and direct sunlight.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

## Conclusion

**2-Bromo-6-methylnicotinaldehyde** is a powerful and versatile intermediate for chemical synthesis. Its well-differentiated reactive sites—the bromine group ready for a host of transformations—provide chemists with a reliable and logical platform for building molecular complexity. A thorough understanding of its properties and safety requirements is essential for leveraging its full potential in research and development.

## References

- Benchchem. The Emergence of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGLZ53p0\\_37y\\_Q3jNCdQAKDUPVuctU3YZNNsISkOn3JcW5vh4Ihs7ah-69YLFs9N5KbXC9F9d9cakLsSrDeysZvahJzWpO-p2ccXbMnGR-T1eY5zqthYEFiSY-b8PBrrCV2OxAxwrE2L\\_Hz0QKkoxZc4jSVTEHpuaisPjoHS1qRFy15jOrOTpdebugYlcJ2L575Hfz\\_2RvCAVPEc8FBXW6wvUoN3OX1oMcSjKGPr](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGLZ53p0_37y_Q3jNCdQAKDUPVuctU3YZNNsISkOn3JcW5vh4Ihs7ah-69YLFs9N5KbXC9F9d9cakLsSrDeysZvahJzWpO-p2ccXbMnGR-T1eY5zqthYEFiSY-b8PBrrCV2OxAxwrE2L_Hz0QKkoxZc4jSVTEHpuaisPjoHS1qRFy15jOrOTpdebugYlcJ2L575Hfz_2RvCAVPEc8FBXW6wvUoN3OX1oMcSjKGPr)]
- Benchchem. Essential Safety and Operational Protocols for 2-Bromo-6-methylisonicotinaldehyde. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGLZ53p0\\_37y\\_Q3jNCdQAKDUPVuctU3YZNNsISkOn3JcW5vh4Ihs7ah-69YLFs9N5KbXC9F9d9cakLsSrDeysZvahJzWpO-p2ccXbMnGR-T1eY5zqthYEFiSY-b8PBrrCV2OxAxwrE2L\\_Hz0QKkoxZc4jSVTEHpuaisPjoHS1qRFy15jOrOTpdebugYlcJ2L575Hfz\\_2RvCAVPEc8FBXW6wvUoN3OX1oMcSjKGPr](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGLZ53p0_37y_Q3jNCdQAKDUPVuctU3YZNNsISkOn3JcW5vh4Ihs7ah-69YLFs9N5KbXC9F9d9cakLsSrDeysZvahJzWpO-p2ccXbMnGR-T1eY5zqthYEFiSY-b8PBrrCV2OxAxwrE2L_Hz0QKkoxZc4jSVTEHpuaisPjoHS1qRFy15jOrOTpdebugYlcJ2L575Hfz_2RvCAVPEc8FBXW6wvUoN3OX1oMcSjKGPr)]
- Benchchem. Synthesis of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGLZ53p0\\_37y\\_Q3jNCdQAKDUPVuctU3YZNNsISkOn3JcW5vh4Ihs7ah-69YLFs9N5KbXC9F9d9cakLsSrDeysZvahJzWpO-p2ccXbMnGR-T1eY5zqthYEFiSY-b8PBrrCV2OxAxwrE2L\\_Hz0QKkoxZc4jSVTEHpuaisPjoHS1qRFy15jOrOTpdebugYlcJ2L575Hfz\\_2RvCAVPEc8FBXW6wvUoN3OX1oMcSjKGPr](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGLZ53p0_37y_Q3jNCdQAKDUPVuctU3YZNNsISkOn3JcW5vh4Ihs7ah-69YLFs9N5KbXC9F9d9cakLsSrDeysZvahJzWpO-p2ccXbMnGR-T1eY5zqthYEFiSY-b8PBrrCV2OxAxwrE2L_Hz0QKkoxZc4jSVTEHpuaisPjoHS1qRFy15jOrOTpdebugYlcJ2L575Hfz_2RvCAVPEc8FBXW6wvUoN3OX1oMcSjKGPr)]
- Benchchem. A Comprehensive Technical Guide to 2-Bromo-6-methylisonicotinaldehyde for Researchers and Drug Development Professionals. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGLZ53p0\\_37y\\_Q3jNCdQAKDUPVuctU3YZNNsISkOn3JcW5vh4Ihs7ah-69YLFs9N5KbXC9F9d9cakLsSrDeysZvahJzWpO-p2ccXbMnGR-T1eY5zqthYEFiSY-b8PBrrCV2OxAxwrE2L\\_Hz0QKkoxZc4jSVTEHpuaisPjoHS1qRFy15jOrOTpdebugYlcJ2L575Hfz\\_2RvCAVPEc8FBXW6wvUoN3OX1oMcSjKGPr](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGLZ53p0_37y_Q3jNCdQAKDUPVuctU3YZNNsISkOn3JcW5vh4Ihs7ah-69YLFs9N5KbXC9F9d9cakLsSrDeysZvahJzWpO-p2ccXbMnGR-T1eY5zqthYEFiSY-b8PBrrCV2OxAxwrE2L_Hz0QKkoxZc4jSVTEHpuaisPjoHS1qRFy15jOrOTpdebugYlcJ2L575Hfz_2RvCAVPEc8FBXW6wvUoN3OX1oMcSjKGPr)]
- Benchchem. A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-6-methylisonicotinaldehyde. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGLZ53p0\\_37y\\_Q3jNCdQAKDUPVuctU3YZNNsISkOn3JcW5vh4Ihs7ah-69YLFs9N5KbXC9F9d9cakLsSrDeysZvahJzWpO-p2ccXbMnGR-T1eY5zqthYEFiSY-b8PBrrCV2OxAxwrE2L\\_Hz0QKkoxZc4jSVTEHpuaisPjoHS1qRFy15jOrOTpdebugYlcJ2L575Hfz\\_2RvCAVPEc8FBXW6wvUoN3OX1oMcSjKGPr](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGLZ53p0_37y_Q3jNCdQAKDUPVuctU3YZNNsISkOn3JcW5vh4Ihs7ah-69YLFs9N5KbXC9F9d9cakLsSrDeysZvahJzWpO-p2ccXbMnGR-T1eY5zqthYEFiSY-b8PBrrCV2OxAxwrE2L_Hz0QKkoxZc4jSVTEHpuaisPjoHS1qRFy15jOrOTpdebugYlcJ2L575Hfz_2RvCAVPEc8FBXW6wvUoN3OX1oMcSjKGPr)]
- Benchchem. Spectroscopic and Synthetic Profile of 2-Bromo-6-methylisonicotinaldehyde: A Technical Overview. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGLZ53p0\\_37y\\_Q3jNCdQAKDUPVuctU3YZNNsISkOn3JcW5vh4Ihs7ah-69YLFs9N5KbXC9F9d9cakLsSrDeysZvahJzWpO-p2ccXbMnGR-T1eY5zqthYEFiSY-b8PBrrCV2OxAxwrE2L\\_Hz0QKkoxZc4jSVTEHpuaisPjoHS1qRFy15jOrOTpdebugYlcJ2L575Hfz\\_2RvCAVPEc8FBXW6wvUoN3OX1oMcSjKGPr](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGLZ53p0_37y_Q3jNCdQAKDUPVuctU3YZNNsISkOn3JcW5vh4Ihs7ah-69YLFs9N5KbXC9F9d9cakLsSrDeysZvahJzWpO-p2ccXbMnGR-T1eY5zqthYEFiSY-b8PBrrCV2OxAxwrE2L_Hz0QKkoxZc4jSVTEHpuaisPjoHS1qRFy15jOrOTpdebugYlcJ2L575Hfz_2RvCAVPEc8FBXW6wvUoN3OX1oMcSjKGPr)]
- ChemBK. **2-Bromo-6-methylnicotinaldehyde**. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF49Hy-sUgKnRqWCSetYhwr4NmVZFrYsJAcs4IQ\\_d70FCJjlYoC8Rl1pQffB0qn0ghOOnOef37uf9RRdd0yTOx4rE\\_aHy8Yq8fAylavAXKqhRHRk10MgOJEKSdAkXkJ\\_qa](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF49Hy-sUgKnRqWCSetYhwr4NmVZFrYsJAcs4IQ_d70FCJjlYoC8Rl1pQffB0qn0ghOOnOef37uf9RRdd0yTOx4rE_aHy8Yq8fAylavAXKqhRHRk10MgOJEKSdAkXkJ_qa)

- SynHet. **2-Bromo-6-methylnicotinaldehyde**. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiAFiG6vqfQayOOlsCT8U4EWCQDIQwq2GpR4xTHtClk930IGJgePNg9JRZfEOINU11x0CP4Nly7hXycaK3\\_PQMeCu9f9kUQZACM01AC](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiAFiG6vqfQayOOlsCT8U4EWCQDIQwq2GpR4xTHtClk930IGJgePNg9JRZfEOINU11x0CP4Nly7hXycaK3_PQMeCu9f9kUQZACM01AC)]
- Guidechem. **2-bromo-6-methylnicotinaldehyde**. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw3hN70kfEsDYDx3Xr6NcKYUiNlpxeTw9Jut9X CfPzytfkZ8PJDvM6vmx5zuARXHyt6VllrfP9l1R5MNSb41jNMBP0FgYIXxJdbkTSELbafJeqPpXxanzB2YYAyxDg>]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Bromo-6-methylnicotinaldehyde [synhet.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. chembk.com [chembk.com]
- 7. chembk.com [chembk.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [A-Z Guide to 2-Bromo-6-methylnicotinaldehyde: Properties, Reactivity, and Synthetic Protocols]. BenchChem, [<https://www.benchchem.com/product/b1284441#2-bromo-6-methylnicotinaldehyde-chemical-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)